2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methoxyphenol
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Overview
Description
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methoxyphenol is an organic compound with a complex structure that includes both amine and phenol functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl methacrylate
- 2-(dimethylamino)ethyl chloride
- 4-methoxyphenol
Uniqueness
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methoxyphenol is unique due to its combination of amine and phenol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a variety of chemical reactions and interact with biological systems in diverse ways.
Properties
IUPAC Name |
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)7-8-15(3)10-11-9-12(17-4)5-6-13(11)16/h5-6,9,16H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAQBFNOEJXUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C=CC(=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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